2-Acetyl-3-hydroxy-cyclohex-2-enone
Description
2-Acetyl-3-hydroxy-cyclohex-2-enone is a functionalized cyclohexenone derivative characterized by a ketone group at position 1, an acetyl group (-COCH₃) at position 2, and a hydroxyl group (-OH) at position 3 on the cyclohexenone ring. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. Cyclohexenone derivatives are pivotal in organic synthesis, serving as precursors for complex molecules like terpenes, amino acids, and pharmaceuticals such as vitamin E .
Properties
CAS No. |
37514-00-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-acetyl-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h10H,2-4H2,1H3 |
InChI Key |
YKOOMGHHVDVJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CCCC1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-Acetyl-3-hydroxy-cyclohex-2-enone and analogous compounds:
Functional Group Influence on Properties
- Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like 3-Methyl-2-cyclohexen-1-one, likely enhancing solubility in polar solvents .
- Tautomerism and Stability: The C3 hydroxyl group may promote keto-enol tautomerism, a feature absent in methyl- or benzoyl-substituted derivatives. This could influence reactivity in synthetic pathways .
- Biological Activity: Hydroxyl and acetyl groups are associated with antimicrobial and anticancer activities, as seen in related compounds like 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone .
Preparation Methods
Reaction Conditions and Optimization
The process employs carbodiimide coupling reagents, with 1,1'-carbonyldiimidazole (CDI) proving superior to dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDCI) in dichloromethane (Table 1).
Table 1. Solvent and Coupling Reagent Screening for One-Pot Synthesis
| Entry | Solvent | Coupling Reagent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | CDI | Et₃N | 81 |
| 2 | Toluene | CDI | Et₃N | 16 |
| 3 | DCE | CDI | Et₃N | 80 |
| 4 | CH₂Cl₂ | CDI | DIPEA | 79 |
Triethylamine (2 equiv) in CH₂Cl₂ at 25°C for 12 hours achieved 81% yield, while acetone cyanohydrin (0.1 equiv) as a catalyst enhanced efficiency to 86%. The mechanism proceeds via in situ activation of the carboxylic acid to a reactive acyl imidazole intermediate, followed by nucleophilic attack by the diketone enolate.
Substrate Scope and Functionalization
Electron-withdrawing substituents on the aryloxyacetic acid component, such as chloro or methoxy groups, marginally improved yields (84–90%) due to enhanced electrophilicity at the acyl carbon. For example:
- 2-(2-Chlorophenoxy)acetyl derivative (I-9) : 84% yield, mp 169–170°C, characterized by $$ ^1H $$ NMR (δ 17.05 ppm, hydroxyl proton) and HRMS ($$ m/z $$ 315.0667 [M+Na]$$^+$$).
- 4-Methoxyphenoxy variant (I-7) : 86% yield, with distinct $$ ^{13}C $$ NMR signals at δ 55.51 ppm (OCH₃) and 72.48 ppm (acetyloxy methylene).
Aldol Condensation Strategies
Aldol reactions provide a classical route to β-hydroxy ketones, though their application to 2-acetyl-3-hydroxycyclohex-2-enone requires precise control over regioselectivity. As outlined in, enolate formation from cyclohexane-1,3-dione and subsequent condensation with acetylating agents generates the target scaffold.
Base-Catalyzed Enolate Formation
Using potassium carbonate in acetone, the enolate of cyclohexane-1,3-dione attacks acetyl chloride or acetic anhydride, yielding the β-hydroxy ketone after acid workup. This method mirrors the synthesis of 2'-hydroxy-6'-methoxyacetophenone (96% yield) reported in, where dimethyl sulfate served as a methylating agent.
Dehydration Considerations
Aldol adducts often undergo dehydration to α,β-unsaturated ketones under acidic or thermal conditions. To suppress this, reactions are conducted below 50°C with stoichiometric base to stabilize the enolate. For example, Huang et al. achieved 96% yield for a related compound by maintaining pH > 9 during workup.
Transition-Metal-Catalyzed Approaches
Recent advances employ cobalt catalysts for tandem C–H activation and cyclization. A representative protocol from involves:
Cobalt-Catalyzed Cyclization
[Co]-2 (3 mol%), TMFP-BF₄ (2 equiv), and TMDSO (2 equiv) in MeCN at 50°C for 18 hours facilitate the coupling of olefins with TMS-enol ethers. This method produced 3-hydroxy-2-alkylcyclohex-2-enones in 61% yield, demonstrating moderate efficiency but excellent functional group tolerance.
Key mechanistic steps :
- Cobalt-mediated C–H activation of the olefin.
- Insertion of the TMS-enol ether into the Co–C bond.
- Reductive elimination to form the cyclohexenone ring.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency and Practicality of Methods
| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |
|---|---|---|---|---|
| One-Pot Acylative | 81–90 | 25 | CDI/Et₃N | High |
| Aldol Condensation | 85–96 | 25–50 | K₂CO₃ | Moderate |
| Cobalt Catalysis | 61 | 50 | [Co]-2/TMFP-BF₄ | Low |
The one-pot method offers superior scalability and yield, making it industrially preferable. Aldol routes, while efficient, require stringent pH control. Transition-metal catalysis remains exploratory but holds promise for asymmetric synthesis.
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